molecular formula C17H17N3O5S2 B2653689 N-(2,4-dimethoxyphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886954-89-8

N-(2,4-dimethoxyphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2653689
CAS RN: 886954-89-8
M. Wt: 407.46
InChI Key: VRABTAOHCNHDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N3O5S2 and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antitumor Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their potential antitumor activity. These compounds showed significant activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

  • Synthesis and Molecular Docking Study for Antitumor Applications : A series of derivatives, including 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, showed remarkable broad-spectrum antitumor activity, outperforming the positive control 5-FU in mean GI50 (Al-Suwaidan et al., 2016).

  • Synthesis of Complex Compounds for Biological Evaluation : Novel compounds like N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐oxadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐oxadiazol‐2‐yl)amino]acetamide} have been synthesized and evaluated for their inhibitory effect against various bacterial strains, indicating significant biological activity (Kumar et al., 2012).

  • Synthesis and Antimicrobial Properties : Studies on compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole revealed moderate antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-24-11-7-8-12(14(9-11)25-2)18-16(21)10-26-17-19-13-5-3-4-6-15(13)27(22,23)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRABTAOHCNHDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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